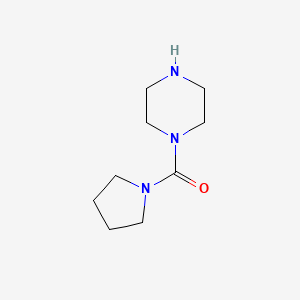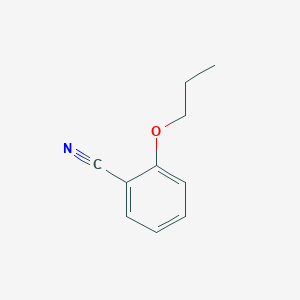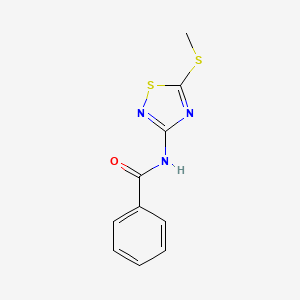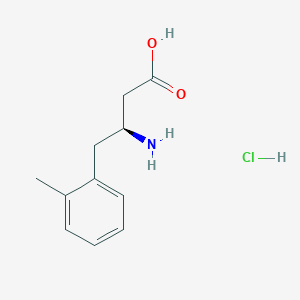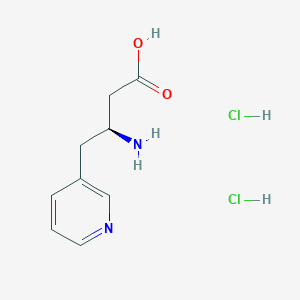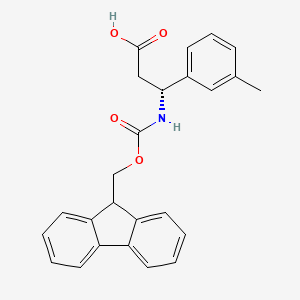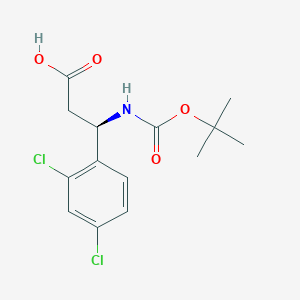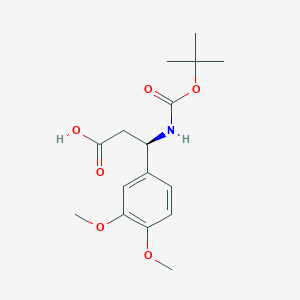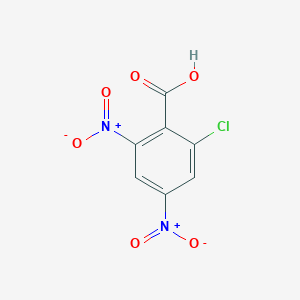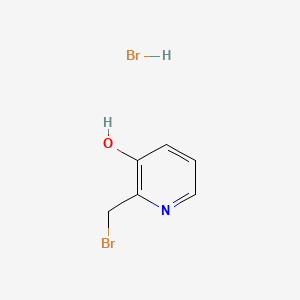
2-Bromomethyl-3-hydroxypyridine hydrobromide
Descripción general
Descripción
2-Bromomethyl-3-hydroxypyridine hydrobromide is a pyridine derivative . It has a molecular formula of C6H6BrNO·HBr and a molecular weight of 268.93 . It is used for research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(bromomethyl)-3-pyridinol hydrobromide . The InChI code is 1S/C6H6BrNO.BrH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4H2;1H and the InChI key is YEZLFBCEZYSGQC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is white to pink to orange-brown in color and appears as a powder or crystals . It should be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Bromination Studies
Research by Hertog, Schepman, Bruyn, and Thysse (2010) describes methods for preparing bromoderivatives of 3-hydroxypyridine, including 2,4,6-Tribromo-3-hydroxypyridine and 2,6-dibromo-3-hydroxypyridine. These derivatives are obtained by brominating 3-hydroxypyridine in aqueous solutions or using pyridine as a solvent. This study contributes to the understanding of bromination reactions relevant to 2-bromomethyl-3-hydroxypyridine hydrobromide (Hertog, Schepman, Bruyn, & Thysse, 2010).
Synthesis and Derivative Studies
Smirnov, Kuz’min, and Kuznetsov (2005) investigated the aminomethylation of 3-hydroxy pyridines, leading to the formation of bromomethyl derivatives. This process highlights a method of synthesizing compounds related to 2-bromomethyl-3-hydroxypyridine hydrobromide (Smirnov, Kuz’min, & Kuznetsov, 2005).
Polymerization Studies
Monmoton, Lefebvre, and Fradet (2008) focused on the polymerization of bromomethylpyridine hydrobromides, which includes compounds similar to 2-bromomethyl-3-hydroxypyridine hydrobromide. Their research provides insight into the reactivity of these compounds in polymerization reactions, useful in material science (Monmoton, Lefebvre, & Fradet, 2008).
N- and O-arylation Studies
Altman and Buchwald (2007) conducted research on the N- and O-arylation of hydroxypyridines, a category that includes 2-bromomethyl-3-hydroxypyridine hydrobromide. Their findings contribute to the broader understanding of chemical reactions involving hydroxypyridine derivatives (Altman & Buchwald, 2007).
Formation and Reactivity Studies
Wibaut, Haayman, and Dijk (2010) explored the formation of hydroxypyridine derivatives through the action of acids on dibromopyridine, which is pertinent to understanding the reactivity and formation pathways of 2-bromomethyl-3-hydroxypyridine hydrobromide (Wibaut, Haayman, & Dijk, 2010).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propiedades
IUPAC Name |
2-(bromomethyl)pyridin-3-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.BrH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZLFBCEZYSGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385169 | |
| Record name | 2-BROMOMETHYL-3-HYDROXYPYRIDINE HYDROBROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromomethyl-3-hydroxypyridine hydrobromide | |
CAS RN |
87440-88-8 | |
| Record name | 2-BROMOMETHYL-3-HYDROXYPYRIDINE HYDROBROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





